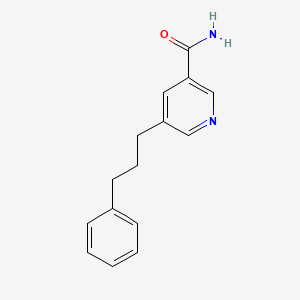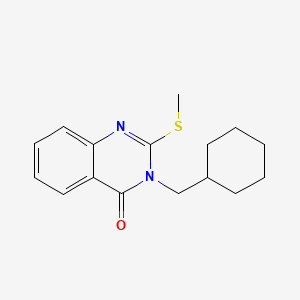![molecular formula C14H19N3O3 B5600673 N-[4-(4-morpholinyl)-4-oxobutyl]nicotinamide](/img/structure/B5600673.png)
N-[4-(4-morpholinyl)-4-oxobutyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-morpholinyl)-4-oxobutyl]nicotinamide is a useful research compound. Its molecular formula is C14H19N3O3 and its molecular weight is 277.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.14264148 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition in Metals
N-[4-(4-morpholinyl)-4-oxobutyl]nicotinamide, identified as N-(morpholinomethyl) nicotinamide (MMN) in research, has been reported for its high efficiency as a corrosion inhibitor, particularly for brass in acidic environments. MMN's effectiveness, reaching up to 93.16% at 60°C, is attributed to its adsorption characteristics and is explained by parameters like free energy, entropy, and enthalpy. This compound acts as a mixed-type inhibitor and follows the Langmuir adsorption isotherm. Its corrosion inhibition mechanisms were also supported by quantum chemical indices using density functional theory and validated through surface morphology studies using SEM (Zulfareen, Kannan, Venugopal, & Gnanavel, 2017).
Therapeutic Potential in Various Diseases
Nicotinamide, a form of vitamin B3 and structurally related to this compound, has shown potential in various disease treatments. Its roles range from influencing oxidative stress to modulating cellular survival and death pathways. In diseases like immune system dysfunction, diabetes, and aging-related diseases, nicotinamide acts as a cytoprotectant by blocking cellular inflammatory activation and apoptosis. Its function in cellular pathways involving forkhead transcription factors, sirtuins, protein kinase B (Akt), and others, offers potential for therapeutic strategies in multiple disease entities (Maiese, Zhong Chong, Hou, & Shang, 2009).
Inhibition of Mild Steel Corrosion
Similar to its action on brass, this compound and its derivatives have been studied for their inhibitory effects on mild steel corrosion in hydrochloric acid. These studies include nicotinamide itself and its Mannich base derivatives, showcasing their spontaneous adsorption on mild steel surfaces and compliance with Langmuir and Dubinin–Radushkevich adsorption isotherms. Their role as mixed-type inhibitors was evidenced through polarization measurements and electrochemical impedance spectroscopy, alongside confirmation via FT-IR analysis, SEM micrographs, and AFM analysis (Jeeva, Prabhu, & Rajesh, 2017).
Enzymatic and Cellular Activity
Nicotinamide also demonstrates enzymatic inhibition, such as its ability to inhibit hepatic microsomal mixed-function oxidase. Its addition to media studying oxidative metabolism of substrates shows competitive inhibition of aminopyrine demethylation and mixed competitive/noncompetitive inhibition of aniline hydroxylation. These findings emphasize the importance of considering nicotinamide's effects in enzymatic assays (Schenkman, Ball, & Estabrook, 1967).
Eigenschaften
IUPAC Name |
N-(4-morpholin-4-yl-4-oxobutyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-13(17-7-9-20-10-8-17)4-2-6-16-14(19)12-3-1-5-15-11-12/h1,3,5,11H,2,4,6-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNAFTKUGTXGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-hydroxy-3-methylbutyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]benzamide](/img/structure/B5600591.png)
![(1S*,5R*)-6-benzyl-3-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5600597.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5600603.png)
![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B5600609.png)

![N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide](/img/structure/B5600620.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600625.png)

![1,3-DIMETHYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5600649.png)
![({5-[1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5600653.png)
![9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600655.png)
![N-(3,4-dimethylphenyl)-N'-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]oxamide](/img/structure/B5600657.png)
![N~1~-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-diethylglycinamide](/img/structure/B5600664.png)

